molecular formula C18H19ClFN3O B5308538 N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide

N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide

Cat. No.: B5308538
M. Wt: 347.8 g/mol
InChI Key: QLUFKIDBSDFFTF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-15-2-1-3-17(12-15)21-18(24)23-10-8-22(9-11-23)13-14-4-6-16(20)7-5-14/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUFKIDBSDFFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 4-fluorobenzyl chloride.

    Formation of Piperazine Ring: The 3-chloroaniline is reacted with ethylene diamine to form the piperazine ring.

    Substitution Reaction: The piperazine derivative is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the 4-fluorophenylmethyl group.

    Carboxamide Formation: Finally, the compound is treated with a carboxylating agent to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)piperazine: Lacks the 4-fluorophenylmethyl group.

    4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide: Lacks the 3-chlorophenyl group.

Uniqueness

N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide is unique due to the presence of both the 3-chlorophenyl and 4-fluorophenylmethyl groups, which may confer distinct pharmacological properties compared to its analogs.

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